1-Cyclohexyl-2-ethylhexan-1-one
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Overview
Description
1-Cyclohexyl-2-ethylhexan-1-one is an organic compound with the molecular formula C14H26O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a cyclohexyl ring and an ethylhexane chain. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-2-ethylhexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 2-ethylhexanoyl chloride in an anhydrous ether solution. The reaction is typically carried out under reflux conditions, followed by hydrolysis to yield the desired ketone.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of cyclohexyl ethyl ketone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-2-ethylhexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Carboxylic acids, esters
Reduction: Secondary alcohols
Substitution: Various substituted ketones and alcohols
Scientific Research Applications
1-Cyclohexyl-2-ethylhexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2-ethylhexan-1-one involves its interaction with various molecular targets, including enzymes and receptors. The compound’s carbonyl group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. Additionally, its hydrophobic cyclohexyl and ethylhexane moieties can interact with lipid membranes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a single cyclohexyl ring and a carbonyl group.
2-Cyclohexen-1-one: An unsaturated ketone with a cyclohexyl ring and a double bond.
Cyclohexyl ethyl ketone: A ketone with a cyclohexyl ring and an ethyl group.
Uniqueness
1-Cyclohexyl-2-ethylhexan-1-one is unique due to its extended ethylhexane chain, which imparts distinct physical and chemical properties compared to simpler ketones. This structural feature allows for diverse applications and interactions in various chemical and biological systems.
Properties
CAS No. |
50395-57-8 |
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Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-cyclohexyl-2-ethylhexan-1-one |
InChI |
InChI=1S/C14H26O/c1-3-5-9-12(4-2)14(15)13-10-7-6-8-11-13/h12-13H,3-11H2,1-2H3 |
InChI Key |
PNALFXNFNJZMAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)C1CCCCC1 |
Origin of Product |
United States |
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